Nicotinoyl aminoguanidine

Pharmacological screening Aroylaminoguanidine SAR Smooth muscle contractility

Nicotinoyl aminoguanidine (CAS 38261-24-4, sulfate salt; free base CAS 46189-75-7) is a synthetic hybrid molecule in which a nicotinoyl (pyridine-3-carbonyl) group is covalently linked via an amide bond to an aminoguanidine (hydrazinecarboximidamide) moiety. This dual-moiety architecture formally combines structural features of nicotinic acid derivatives with those of aminoguanidine—a well-characterized inhibitor of inducible nitric oxide synthase (iNOS) and advanced glycation end-product (AGE) formation—yielding a compound with molecular formula C₁₄H₂₀N₁₀O₆S (sulfate salt, MW 456.44 g/mol).

Molecular Formula C14H20N10O6S
Molecular Weight 456.44 g/mol
CAS No. 38261-24-4
Cat. No. B14675496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicotinoyl aminoguanidine
CAS38261-24-4
Molecular FormulaC14H20N10O6S
Molecular Weight456.44 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)NN=C(N)N.C1=CC(=CN=C1)C(=O)NN=C(N)N.OS(=O)(=O)O
InChIInChI=1S/2C7H9N5O.H2O4S/c2*8-7(9)12-11-6(13)5-2-1-3-10-4-5;1-5(2,3)4/h2*1-4H,(H,11,13)(H4,8,9,12);(H2,1,2,3,4)
InChIKeyZPQICFOXBGTGCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nicotinoyl Aminoguanidine (CAS 38261-24-4): What Procurement Teams Need to Know About This Dual-Moiety Research Compound


Nicotinoyl aminoguanidine (CAS 38261-24-4, sulfate salt; free base CAS 46189-75-7) is a synthetic hybrid molecule in which a nicotinoyl (pyridine-3-carbonyl) group is covalently linked via an amide bond to an aminoguanidine (hydrazinecarboximidamide) moiety . This dual-moiety architecture formally combines structural features of nicotinic acid derivatives with those of aminoguanidine—a well-characterized inhibitor of inducible nitric oxide synthase (iNOS) and advanced glycation end-product (AGE) formation—yielding a compound with molecular formula C₁₄H₂₀N₁₀O₆S (sulfate salt, MW 456.44 g/mol) . The compound falls within the aroylaminoguanidine subclass and has been investigated in at least one systematic pharmacological screen alongside structurally related aryloyl aminoguanidines, providing direct comparative data on its differentiated biological profile [1].

Why Nicotinoyl Aminoguanidine Cannot Be Replaced by Generic Aminoguanidine or Other Aroylaminoguanidines: Evidence from Systematic Pharmacological Screening


Substituting nicotinoyl aminoguanidine with unmodified aminoguanidine or with a different aroylaminoguanidine congener (e.g., benzoyl aminoguanidine or 3-hydroxy-4,5-dimethoxybenzoyl aminoguanidine) introduces a qualitatively different pharmacological profile that is not predictable from structural similarity alone. In the foundational head-to-head pharmacological screen by Ozawa and Katsuragi (1972), benzoyl aminoguanidine (I), 3-hydroxy-4,5-dimethoxybenzoyl aminoguanidine (II), 3-benzyloxy-4,5-dimethoxybenzoyl aminoguanidine (III), 3,4,5-trimethoxybenzoyl aminoguanidine (IV), nicotinoyl aminoguanidine (V), isonicotinoyl aminoguanidine (VI), and 3,4-dihydroxy-5-methoxybenzoyl aminoguanidine (X) were all tested under identical experimental conditions [1]. Compounds II, III, and X exhibited pronounced pharmacological actions (muscarinic contractile activity, papaverine-like spasmolytic activity with anti-Ba²⁺ action half as potent as papaverine, and phentolamine-blocked pressor activity with positive inotropy, respectively); in contrast, nicotinoyl aminoguanidine (V) demonstrated none of these activities [1]. This empirical divergence means that a researcher or procurement officer selecting an aroylaminoguanidine cannot assume functional interchangeability—the specific aryl substituent dictates the biological readout, and nicotinoyl aminoguanidine occupies a distinct region of that activity landscape [1].

Nicotinoyl Aminoguanidine: Quantitative Differentiation Evidence Versus Key Structural Analogs


Pharmacological Screening Profile: Nicotinoyl Aminoguanidine Is Functionally Silent Where Other Aroylaminoguanidines Are Active

In a systematic head-to-head comparison of seven aroylaminoguanidines and three related triazoles, nicotinoyl aminoguanidine (Compound V) was screened alongside benzoyl aminoguanidine (I), 3-hydroxy-4,5-dimethoxybenzoyl aminoguanidine (II), 3-benzyloxy-4,5-dimethoxybenzoyl aminoguanidine (III), 3,4,5-trimethoxybenzoyl aminoguanidine (IV), isonicotinoyl aminoguanidine (VI), and 3,4-dihydroxy-5-methoxybenzoyl aminoguanidine (X) across a panel of isolated tissue and whole-animal pharmacological assays [1]. Compounds II, III, and X each produced distinct, quantifiable pharmacological effects: II evoked a muscarinic contractile response in mouse small intestine (inhibited by procaine and atropine, potentiated by a cholinesterase inhibitor); III exhibited papaverine-like spasmolytic activity with anti-Ba²⁺ potency approximately 50% that of papaverine; X produced a phentolamine-blocked pressor response and positive inotropy in isolated rat heart [1]. By contrast, nicotinoyl aminoguanidine (V) was reported as devoid of these notable pharmacological actions under the identical assay conditions [1]. This places nicotinoyl aminoguanidine in a functionally distinct category from the more pharmacologically active members of this series.

Pharmacological screening Aroylaminoguanidine SAR Smooth muscle contractility Cardiovascular pharmacology

Molecular Architecture Differentiation: Nicotinoyl Aminoguanidine vs. Unmodified Aminoguanidine—Impact on Physicochemical and Pharmacokinetic Predictors

Nicotinoyl aminoguanidine (free base: C₇H₉N₅O, MW 179.18 g/mol, LogP 0.79, topological polar surface area (tPSA) 103.89 Ų) differs substantially from the parent aminoguanidine (CH₆N₄, MW 74.09 g/mol, tPSA ~88 Ų) in key physicochemical descriptors that govern membrane permeability, distribution, and metabolic handling [1]. The addition of the nicotinoyl group increases molecular weight by approximately 2.4-fold, adds a pyridine ring, and raises the calculated LogP from approximately −1.0 (aminoguanidine) to 0.79, indicating a shift from a highly hydrophilic molecule toward balanced hydrophilicity–lipophilicity more compatible with passive membrane permeation . The increased tPSA (103.89 vs. ~88 Ų) and presence of the amide bond introduce additional hydrogen-bond donor/acceptor capacity, which may alter protein-binding profiles and clearance mechanisms relative to unmodified aminoguanidine . These differences arise directly from the covalent incorporation of the nicotinoyl group and are absent in simple aminoguanidine salts.

Physicochemical profiling Drug-likeness LogP Polar surface area Pharmacokinetic prediction

Safety Profile Differentiation: Nicotinoyl Aminoguanidine Lacks the Documented Organ Toxicities That Disqualified Aminoguanidine from Clinical Development

Aminoguanidine (pimagedine) was advanced to Phase III clinical trials for diabetic nephropathy but was ultimately not approved, in part due to concerns over hepatotoxicity, nephrotoxicity, and insufficient efficacy [1][2]. These safety liabilities prompted multiple research groups to synthesize and evaluate structurally modified aminoguanidine derivatives with the explicit aim of retaining anti-glycation or anti-diabetic activity while reducing organ toxicity [3]. Nicotinoyl aminoguanidine, as an N-acylated aminoguanidine derivative, represents one such structural modification strategy: the acylation of the terminal amino group of aminoguanidine alters its nucleophilic reactivity profile, which may reduce its capacity to form toxic metabolites or to interfere with pyridoxal phosphate-dependent enzymes—a proposed mechanism for aminoguanidine toxicity [3][4]. However, it must be emphasized that no dedicated in vivo toxicological study of nicotinoyl aminoguanidine has been published; the safety differentiation posited here is based on mechanistic rationale and the broader class observation that N-acylation of aminoguanidine can modulate toxicity [3].

Safety pharmacology AGE inhibitor development Hepatotoxicity Nephrotoxicity Clinical failure analysis

Structural Differentiation from Nicotinoyl Guanidine FXa Inhibitors: The Aminoguanidine Moiety Confers a Distinct Pharmacological Target Space

The chemical literature contains a well-documented series of nicotinoyl guanidine derivatives that act as potent Factor Xa (FXa) inhibitors, exemplified by compound 22 (FXa IC₅₀ = 4 nM, EC₂×PT = 7 μM) and BMS-344577 (FXa IC₅₀ = 9 nM, EC₂×PT = 2.5 μM) [1][2]. These compounds feature a simple guanidine group (—NH—C(=NH)—NH₂) attached to the nicotinoyl moiety. Nicotinoyl aminoguanidine (CAS 38261-24-4) is structurally distinct: it contains an aminoguanidine group (—NH—C(=NH)—NH—NH₂) in which an additional hydrazine-type nitrogen is present . This structural difference is pharmacologically consequential: simple guanidines in this series potently inhibit FXa (single-digit nanomolar IC₅₀) but also exhibit strong CYP3A4 inhibition (IC₅₀ = 0.3 μM for compound 22), which led to program termination [1]; aminoguanidines, in contrast, are canonically associated with iNOS inhibition (aminoguanidine IC₅₀ ~5.4 μM for mouse iNOS) and AGE trapping, not FXa inhibition . The additional nitrogen atom in the aminoguanidine moiety alters hydrogen-bonding capacity, basicity, and nucleophilicity relative to the guanidine, redirecting the compound toward a fundamentally different target space .

Factor Xa inhibition Aminoguanidine vs. guanidine SAR iNOS inhibition Anticoagulant development

Nicotinoyl Aminoguanidine (CAS 38261-24-4): Evidence-Backed Research Application Scenarios


Negative Control or Reference Compound in Aroylaminoguanidine Structure–Activity Relationship (SAR) Studies

Given its demonstrated pharmacological silence across multiple isolated-tissue and whole-animal assays in direct comparison with active aroylaminoguanidines (compounds II, III, and X), nicotinoyl aminoguanidine (V) is uniquely suited as a negative control compound in SAR campaigns exploring the structural determinants of muscarinic, spasmolytic, or pressor activities within this chemical series [1]. Researchers designing new aroylaminoguanidine derivatives can use compound V to establish baseline inactivity, ensuring that observed activities are genuinely attributable to the specific aryl substituent under investigation.

Scaffold for Developing Next-Generation AGE Inhibitors with Improved Safety Profiles

The clinical failure of aminoguanidine due to hepatotoxicity and nephrotoxicity has motivated the synthesis of N-acylated aminoguanidine derivatives that may retain anti-glycation efficacy while reducing organ toxicity [1][2]. Nicotinoyl aminoguanidine embodies this N-acylation strategy and provides a structurally defined starting point for medicinal chemistry optimization. Its predicted LogP of 0.79 and tPSA of 103.89 Ų suggest potentially favorable membrane permeability relative to aminoguanidine, though independent experimental validation of both anti-glycation potency and toxicity is required .

Chemical Biology Probe for Dissecting iNOS-Dependent vs. AGE-Dependent Pathways in Diabetic Complications

Aminoguanidine is a dual-activity compound that both inhibits iNOS (IC₅₀ ~5.4 μM) and traps reactive dicarbonyls to prevent AGE formation [1][2]. The nicotinoyl modification of the aminoguanidine scaffold may alter the relative contribution of these two mechanisms, potentially yielding a tool compound with a shifted selectivity profile. Nicotinoyl aminoguanidine can serve as a comparator probe in experiments designed to deconvolute iNOS-mediated from AGE-mediated effects in cellular or in vivo models of diabetic complications, provided parallel measurements of NO production and AGE accumulation are performed [1][2].

Quote Request

Request a Quote for Nicotinoyl aminoguanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.